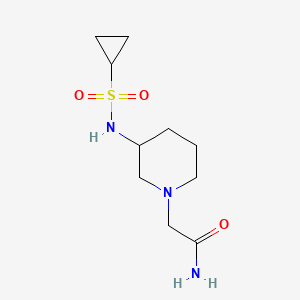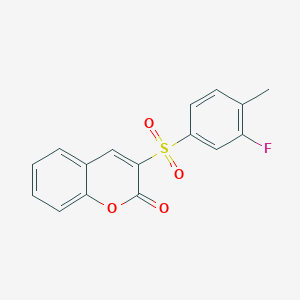![molecular formula C18H12N2O3 B12266904 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12266904.png)
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with salicylaldehyde under basic conditions to form the coumarin ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an acetylcholinesterase inhibitor, making it a candidate for Alzheimer’s disease treatment.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) due to its electron-conducting properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(3-methyl-2-pyridyl)-5-phenyl-1,2,4-oxadiazole
Uniqueness
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the presence of both oxadiazole and coumarin moieties in its structure. This dual functionality imparts distinct electronic and steric properties, making it versatile for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H12N2O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N2O3/c1-11-6-2-4-8-13(11)16-19-20-17(23-16)14-10-12-7-3-5-9-15(12)22-18(14)21/h2-10H,1H3 |
InChI Key |
JSMODEBHIBXCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12266824.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B12266840.png)

![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266846.png)
![Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-](/img/structure/B12266852.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12266855.png)

![6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266860.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266886.png)
